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Compound of Interest

Compound Name: 2-Hydroxyethyl propionate

CAS No.: 24567-27-9

Cat. No.: B1603727

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-hydroxyethyl
propionate (CAS 24567-27-9), a bifunctional molecule containing both an ester and a primary

alcohol. As experimental spectra for this specific compound are not readily available in public

databases, this document leverages high-quality predicted data to serve as a reliable reference

for researchers, scientists, and professionals in drug development and materials science. The

interpretation herein is grounded in fundamental principles of nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopy, providing a robust framework for the structural

elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview
2-Hydroxyethyl propionate (C₅H₁₀O₃, Molecular Weight: 118.13 g/mol ) possesses a unique

structure that gives rise to a distinct spectroscopic fingerprint.[1] Understanding this structure is

paramount to interpreting its spectra. The molecule consists of a propionyl group ester-linked to

ethylene glycol.

The primary analytical techniques discussed—¹H NMR, ¹³C NMR, and IR spectroscopy—each

provide complementary information. ¹H NMR reveals the proton environment and connectivity,
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¹³C NMR maps the carbon backbone, and IR spectroscopy identifies the key functional groups

(ester, alcohol, and alkyl chains).

Figure 1. Molecular Structure of 2-Hydroxyethyl Propionate
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Caption: Molecular structure with atom numbering for NMR assignments.

Proton (¹H) Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

analyzing the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-
hydroxyethyl propionate in a standard deuterated solvent like chloroform-d (CDCl₃) would

exhibit five distinct signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal Label
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 1.15 Triplet (t) 3H CH₃-CH₂- (C1)

b 2.36 Quartet (q) 2H -CH₂-C=O (C2)

c ~2.5-3.0 Broad Singlet 1H -OH

d 3.81 Triplet (t) 2H HO-CH₂- (C5)

| e | 4.25 | Triplet (t) | 2H | -O-CH₂- (C4) |

Note: Data is based on spectral prediction and established chemical shift principles.

Interpretation and Causality:

Signal (a) δ 1.15 (triplet, 3H): This upfield signal corresponds to the methyl protons (C1). It

appears as a triplet due to spin-spin coupling with the two adjacent methylene protons on C2

(n+1 rule, 2+1=3 peaks).

Signal (b) δ 2.36 (quartet, 2H): These are the methylene protons (C2) of the propionate

group. They are deshielded by the adjacent carbonyl group (C=O). The signal is split into a

quartet by the three neighboring methyl protons on C1 (n+1 rule, 3+1=4 peaks).
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Signal (c) ~δ 2.5-3.0 (broad singlet, 1H): The hydroxyl proton is typically observed as a

broad singlet. Its chemical shift can vary depending on concentration, temperature, and

solvent due to hydrogen bonding. It does not typically couple with adjacent protons.

Signal (d) δ 3.81 (triplet, 2H): This signal is assigned to the methylene protons attached to

the hydroxyl group (C5). These protons are deshielded by the adjacent oxygen atom. They

appear as a triplet due to coupling with the two protons on the adjacent C4 methylene group.

Signal (e) δ 4.25 (triplet, 2H): The most downfield signal corresponds to the methylene

protons (C4) directly attached to the ester oxygen. This oxygen atom is strongly electron-

withdrawing, causing significant deshielding of the adjacent protons. The signal is a triplet

due to coupling with the C5 methylene protons.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As

proton-decoupled spectra are standard, each unique carbon atom typically appears as a single

line. The predicted ¹³C NMR spectrum for 2-hydroxyethyl propionate shows five distinct

signals, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment Rationale

9.1 C1 (CH₃)
Aliphatic methyl carbon,
most upfield.

27.6 C2 (CH₂)

Aliphatic methylene, slightly

deshielded by the carbonyl

group.

60.8 C5 (CH₂)
Methylene carbon bonded to

the hydroxyl group.

66.4 C4 (CH₂)

Methylene carbon bonded to

the ester oxygen, more

deshielded than C5.
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| 174.5 | C3 (C=O) | Carbonyl carbon of the ester, most downfield due to the double bond to

oxygen. |

Note: Data is based on spectral prediction and established chemical shift principles.

Interpretation and Causality:

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of attached

atoms.

The ester carbonyl carbon (C3) is the most deshielded (furthest downfield) due to its sp²

hybridization and direct attachment to two oxygen atoms.

The methylene carbons of the ethyl group (C4 and C5) are in the typical range for carbons

bonded to oxygen (60-70 ppm). C4 is further downfield than C5 because the ester oxygen

has a stronger deshielding effect than the alcohol oxygen.

The aliphatic carbons of the propionate group (C1 and C2) are found upfield. The methyl

carbon (C1) is the most shielded, appearing at the lowest chemical shift.[2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific vibrational frequencies. For 2-
hydroxyethyl propionate, the key functional groups are the alcohol (-OH) and the ester (-

C=O).

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3550-3200 (broad) O-H stretch Alcohol

2980-2850 C-H stretch Alkane (CH₂, CH₃)

~1735 (strong) C=O stretch Ester

~1240 (strong) C-O stretch Ester (acyl-oxygen)
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| ~1050 | C-O stretch | Alcohol |

Note: Frequencies are based on established correlation tables.

Interpretation and Causality:

Broad O-H Stretch (3550-3200 cm⁻¹): This is a hallmark of the hydroxyl group and is

broadened due to intermolecular hydrogen bonding.

Strong C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption in this region is characteristic

of the carbonyl group in an aliphatic ester. Its high intensity is due to the large change in

dipole moment during the stretching vibration.

C-H Stretches (2980-2850 cm⁻¹): These absorptions are due to the stretching vibrations of

the sp³ hybridized C-H bonds in the methyl and methylene groups.

C-O Stretches (~1240 cm⁻¹ and ~1050 cm⁻¹): The spectrum will contain two distinct C-O

stretching bands. The one at higher wavenumber (~1240 cm⁻¹) is associated with the C-O

bond of the ester group that is adjacent to the carbonyl. The band at lower wavenumber

(~1050 cm⁻¹) corresponds to the C-O bond of the primary alcohol.

Experimental Protocols
The following sections describe standardized, self-validating protocols for acquiring high-quality

NMR and IR spectra.

NMR Sample Preparation and Acquisition
This protocol ensures reproducible and high-resolution NMR data.
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NMR Acquisition Workflow

Start: Sample Weighing

Dissolve ~10-20 mg of sample
in ~0.7 mL of deuterated

solvent (e.g., CDCl₃)

Transfer solution to a
clean, dry NMR tube

Place tube in NMR spinner
and insert into spectrometer

Tune and shim the probe
for optimal magnetic field

homogeneity

Acquire ¹H Spectrum
(e.g., 16 scans, 2s relaxation delay)

Acquire ¹³C Spectrum
(e.g., 1024 scans, proton decoupled)

Process data: Fourier transform,
phase correction, baseline correction,

and integration

End: Data Analysis

Click to download full resolution via product page

Caption: A standardized workflow for NMR data acquisition.
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Step-by-Step Methodology:

Sample Preparation: Accurately weigh 10-20 mg of 2-hydroxyethyl propionate into a clean

vial.

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃)

containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation: Insert the tube into the NMR spectrometer.

Tuning and Shimming: The instrument's software should be used to automatically tune the

probe and shim the magnetic field to ensure high resolution and good peak shape.

¹H Acquisition: Acquire the proton spectrum. A typical experiment involves 16 scans with a

relaxation delay of 2 seconds.

¹³C Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse

program. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are

required.[2]

Data Processing: Process the resulting Free Induction Decay (FID) using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and, for

¹H spectra, integration of the signals.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of liquid or solid

samples with minimal preparation.[4]

Step-by-Step Methodology:

Background Scan: Ensure the ATR crystal (commonly diamond) is clean. Take a background

spectrum of the empty crystal. This is crucial as it will be subtracted from the sample

spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1603727/docs?utm_src=pdf-body#a-technical-guide-to-the-spectroscopic-characterization-of-2-hydroxyethyl-propionate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62244691.htm
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/Brief-analysis-2D-13C-NMR.pdf
https://hmdb.ca/spectra/nmr_one_d/125167
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Application: Place a single drop of neat 2-hydroxyethyl propionate liquid directly

onto the center of the ATR crystal.

Acquisition: Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are

co-added to achieve a good signal-to-noise ratio.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol) and a soft, non-abrasive wipe.

Integrated Spectroscopic Analysis
By combining the information from ¹H NMR, ¹³C NMR, and IR spectroscopy, a complete and

unambiguous structural confirmation of 2-hydroxyethyl propionate can be achieved. The IR

spectrum confirms the presence of the hydroxyl and ester carbonyl groups. The ¹³C NMR

confirms the presence of five unique carbon environments, including the characteristic

downfield ester carbonyl. Finally, the ¹H NMR spectrum provides the most detailed information,

showing the specific proton environments and their connectivity through spin-spin coupling,

which perfectly matches the proposed structure. This integrated approach forms a self-

validating system for the positive identification and purity assessment of the molecule.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/Brief-analysis-2D-13C-NMR.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62244691.htm
https://hmdb.ca/spectra/nmr_one_d/125167
https://www.benchchem.com/product/b1603727/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-hydroxyethyl-propionate
https://www.benchchem.com/product/b1603727/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-hydroxyethyl-propionate
https://www.benchchem.com/product/b1603727/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-hydroxyethyl-propionate
https://www.benchchem.com/product/b1603727/docs#a-technical-guide-to-the-spectroscopic-characterization-of-2-hydroxyethyl-propionate
https://www.benchchem.com/product/b1603727?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

